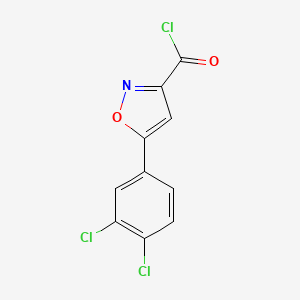

5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride: is a chemical compound with the molecular formula C10H4Cl3NO2 and a molecular weight of 276.5 g/mol. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride typically involves the reaction of 3,4-dichlorophenyl isoxazole with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{3,4-Dichlorophenyl isoxazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 5-(3,4-dichlorophenyl)isoxazole-3-carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid: Formed from hydrolysis reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating neurological disorders and as antibiotics against resistant bacterial strains. Notably, compounds derived from isoxazole structures have shown promising results in preclinical studies for their efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibiotic Synthesis

A study demonstrated the successful synthesis of penicillin derivatives using 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride as an intermediate. These derivatives exhibited enhanced antibacterial activity, showcasing the compound's utility in developing new antibiotics .

Organic Synthesis

Building Blocks for Complex Molecules

this compound is employed as a versatile building block in organic synthesis. It facilitates the construction of more complex molecular architectures through various reaction pathways, including acylation and cyclization reactions .

| Reaction Type | Description | Outcome |

|---|---|---|

| Acylation | Reacts with amines to form amides | High yield of desired amides |

| Cyclization | Forms cyclic structures with nucleophiles | Generates diverse heterocycles |

Agrochemicals

Development of Pesticides and Herbicides

The compound is also utilized in the formulation of agrochemicals. Its derivatives are being researched for their potential as effective pesticides and herbicides, contributing to improved crop yields and pest resistance .

Material Science

Novel Material Development

In material science, this compound is investigated for its role in creating new materials, including polymers and coatings with enhanced thermal and mechanical properties. The incorporation of isoxazole moieties into polymer backbones can lead to materials with unique functionalities .

Chemical Biology

Exploration of Biological Pathways

This compound has applications in chemical biology, particularly in studying biological pathways and developing targeted therapies. Its ability to modify biological targets makes it valuable for research into disease mechanisms and therapeutic interventions .

Mecanismo De Acción

The mechanism of action of 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, to exert their effects .

Comparación Con Compuestos Similares

- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid

- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride

Comparison:

- 5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a versatile building block in organic synthesis.

- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid lacks the carbonyl chloride group, making it less reactive but potentially more stable under certain conditions .

- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride has a similar structure but with a methyl group, which can influence its reactivity and biological activity .

Actividad Biológica

5-(3,4-Dichlorophenyl)isoxazole-3-carbonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to an isoxazole ring. The carbonyl chloride functional group enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound's structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines, with IC50 values typically ranging from 5 to 20 µM. For example, derivatives have shown efficacy against breast cancer (MCF-7) and prostate cancer (PC3) cells .

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammation and tumor progression, such as COX-1 and COX-2.

- Induction of Apoptosis: It promotes apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest: Studies suggest that the compound can induce cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound at concentrations of 10 to 50 µM .

Data Summary Table

Propiedades

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO2/c11-6-2-1-5(3-7(6)12)9-4-8(10(13)15)14-16-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXWAIEVXEQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.